4,4'-Azoxyanisole

Catalog No.
S3720483
CAS No.
51437-65-1
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Azoxyanisole

CAS Number

51437-65-1

Product Name

4,4'-Azoxyanisole

IUPAC Name

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3

InChI Key

KAEZRSFWWCTVNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)

Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

The exact mass of the compound 4,4'-Azoxyanisole is 258.10044231 g/mol and the complexity rating of the compound is 293. The solubility of this chemical has been described as less than 1 mg/mL at 70.7° F (NTP, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['694092', '7959']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Azoxyanisole (also known as p-azoxyanisole or PAA) is one of the most well-characterized and historically significant thermotropic liquid crystals. It is a benchmark material for demonstrating nematic phase behavior, which occurs in a distinct, elevated temperature range of approximately 118 °C to 136 °C. In this state, its rod-like molecules exhibit long-range orientational order, allowing them to flow like a liquid while collectively aligning along a common axis. This anisotropy is the basis for its use in applications requiring temperature-dependent optical or electrochemical properties, where its specific thermal window is a critical procurement parameter.

Research Fit

High-temperature nematic mesophase for elevated thermal stability studies
Benchmark material for liquid crystal phase transition investigations
Classical nematogen for dielectric and elastic property characterization

Substituting 4,4'-Azoxyanisole (PAA) with close chemical analogs, such as its ethyl homolog p-azoxyphenetole (PAP) or other nematic liquid crystals like MBBA, is impractical for most applications. The defining procurement characteristic of a thermotropic liquid crystal is its precise operational temperature window. Even a minor structural modification, like changing the terminal methoxy (-OCH3) groups of PAA to ethoxy (-OC2H5) groups in PAP, significantly alters the nematic range. This shift makes analogs unsuitable for processes and devices calibrated specifically for PAA's 118–136 °C phase. Furthermore, impurities or batch inconsistencies can broaden and depress these critical transition temperatures, compromising the reproducibility and performance that justify the procurement of a high-purity, well-defined material.

Substitution Risk

PAA
High-temperature nematic phase well above ambient; operates where common nematogens are isotropic liquids
MBBA / 5CB
Room-temperature nematogens with low clearing points; lose liquid crystalline order at PAA's operational temperatures
PAA
Negative dielectric anisotropy (Δε < 0) with weak magnitude; defines specific electro-optical response
5CB
Strong positive dielectric anisotropy (Δε ≈ +11.5); opposite sign and over 20× magnitude difference
PAA
Unique elastic constant ratios and temperature dependence across the nematic phase
MBBA / 5CB
Elastic behavior cannot be aligned with PAA via corresponding states; non-interchangeable deformation profiles

Precise High-Temperature Nematic Window Unlike Common Analogs

The primary procurement driver for 4,4'-Azoxyanisole (PAA) is its well-defined nematic phase between 118 °C and 136 °C. This operational window is distinct from its closest chemical analog, p-azoxyphenetole (PAP), which exhibits a higher nematic range of 137 °C to 167 °C. Another common liquid crystal, MBBA, is nematic at a much lower temperature range (21-47 °C). This makes PAA the specific choice for applications requiring liquid crystalline properties at temperatures where these common substitutes are either solid or isotropic liquids.

Evidence DimensionNematic Temperature Range (Clearing Point)
Target Compound Data118 °C – 136 °C
Comparator Or Baselinep-Azoxyphenetole (PAP): 137 °C – 167 °C
Quantified DifferencePAA's nematic range is ~19-31 °C lower than PAP, making it unsuitable for direct substitution.
ConditionsAtmospheric pressure, measured by differential scanning calorimetry (DSC) or polarizing microscopy.

This specific thermal window is non-negotiable for devices and experiments designed to operate above 100 °C but below the degradation point of other components.

Nematic Phase Thermal Range
Cross-study comparable
T_NI 133.9 °C vs MBBA ~46 °C, 5CB ~35.4 °C
Supports selection for high-temperature nematic studies
Bulk phase transitions at atmospheric pressure

Purity-Dependent Thermal Reproducibility: Sharp Nematic-Isotropic Transition

High-purity 4,4'-Azoxyanisole is characterized by a sharp, well-defined nematic-to-isotropic phase transition (clearing point) with a very low enthalpy change (approx. 2 J/g). In contrast, materials with impurities exhibit a broadened transition range and a depressed clearing point. This sharpness is a critical quality metric, as it ensures predictable and repeatable behavior in thermal sensing or optical switching applications. Procuring a lower-purity or crude form leads to inconsistent performance and device calibration difficulties.

Evidence DimensionNematic-Isotropic Transition Sharpness
Target Compound DataSharp, reproducible transition peak for high-purity material.
Comparator Or BaselineLower-purity material: Broadened transition peak and depressed clearing temperature.
Quantified DifferenceThe transition enthalpy is very low (~2 J/g vs. ~120 J/g for the solid-nematic transition), making it highly sensitive to impurities that disrupt molecular ordering.
ConditionsAnalysis via Differential Scanning Calorimetry (DSC).

For applications relying on a precise thermal trigger, such as calibration standards or sensors, high purity is essential for ensuring accuracy and run-to-run reproducibility.

High-Frequency Viscosity
Head-to-head
5–18 MHz (PAA) vs 3–15 MHz (PAP)
Maintains frequency-independent anisotropic viscosity over broader range
Ultrasonic absorption in magnetically oriented nematic phase

Distinct Electrochemical Behavior of the Azoxy Core

The azoxy group (-N=N(O)-) in 4,4'-Azoxyanisole is electrochemically active and can be reduced, typically to the corresponding azo or hydrazo compound. Studies comparing azoxybenzenes (AOB) to their azobenzene (AB) counterparts show that AOBs have a distinct redox behavior, with an oxidation potential approximately +160 mV higher than the corresponding AB. This specific electrochemical potential makes PAA a suitable precursor for targeted electrosynthesis where controlled reduction is required, a property not available in substitutes from other chemical classes like anils (e.g., MBBA).

Evidence DimensionRedox Potential
Target Compound DataExhibits characteristic reduction potentials for the azoxy group.
Comparator Or BaselineAzobenzene analogs: Oxidation potential is ~160 mV lower. Non-azoxy liquid crystals (e.g., MBBA): Lack this specific redox-active center.
Quantified DifferenceThe presence and specific potential of the azoxy functional group provides a distinct handle for electrochemical transformation not present in other LC classes.
ConditionsCyclic Voltammetry (CV) in appropriate solvent and electrolyte.

For applications in electro-synthesis or redox-switchable materials, the specific electrochemical properties of the azoxy group are the primary reason for selection over other liquid crystal scaffolds.

Radical Recombination Energy
Head-to-head
23 kcal/mol vs 17 kcal/mol (PAP)
Higher activation energy suggests distinct radical stability
Single crystal X-ray radiolysis
Dielectric Anisotropy Sign
Cross-study comparable
Δε ≈ –0.5 (negative) vs 5CB: +11.5 (positive)
Opposite sign; negative Δε essential for specific electro-optical configurations
PAA nematic phase above 100 °C
Elastic Constant Ratios
Head-to-head
Non-collapsible corresponding states
Unique elastic behavior for continuum model validation
Frank-Oseen elasticity across nematic range

Anisotropic Solvent for High-Temperature NMR/EPR Spectroscopy

The defined nematic range of 118-136 °C makes 4,4'-Azoxyanisole a suitable anisotropic solvent for orienting solute molecules in high-temperature NMR or EPR spectroscopy. This allows for the measurement of orientation-dependent properties like dipolar couplings or g-tensor anisotropies for solutes that are only soluble or stable at these elevated temperatures, a task not achievable with room-temperature liquid crystals like MBBA.

Thermal Calibration Standard and Educational Demonstrations

Due to its sharp and highly reproducible solid-nematic and nematic-isotropic phase transitions, high-purity 4,4'-Azoxyanisole serves as a reference material for the temperature calibration of instruments like differential scanning calorimeters (DSC) and hot-stage microscopes. Its classic, easily observable textures also make it the standard choice for university-level practicals demonstrating the fundamental properties of the nematic state.

Precursor for Electrosynthesis of Azo Dyes and Polymers

The defined electrochemical reduction potential of the azoxy group allows this compound to be used as a key precursor in the electrosynthesis of specific azo compounds. This route offers a high degree of control over the reaction compared to bulk chemical reduction, enabling the synthesis of advanced materials where the azo linkage is critical for chromophoric or structural properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Temperature Nematic Research & Calibration
Nematic phase thermal range
Phase transition temperature reproducibility
High-Frequency Viscoelastic & Acoustic Studies
Frequency range of anisotropic viscosity
Ultrasonic absorption benchmark
Radiation-Induced Degradation & Radical Kinetics
Radical recombination activation energy
Kinetic stability under irradiation
Electro-Optics with Negative Dielectric Anisotropy
Dielectric anisotropy sign
Electrohydrodynamic response
Benchmarking Nematic Elasticity Models
Elastic constant ratios
Frank-Oseen continuum model validation

Physical Description

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992)

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

258.10044231 g/mol

Monoisotopic Mass

258.10044231 g/mol

Heavy Atom Count

19

Density

1.1711 at 239 °F (NTP, 1992)

Melting Point

244 to 250 °F (NTP, 1992)
127.0 °C

UNII

ARL9G43P7E
4XSB9A1I17

Wikipedia

(Z)-4,4'-dimethoxyazoxybenzene

General Manufacturing Information

Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide: ACTIVE

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